![molecular formula C16H26O2S B15168212 2-[4-(Octyloxy)phenoxy]ethane-1-thiol CAS No. 649739-41-3](/img/structure/B15168212.png)
2-[4-(Octyloxy)phenoxy]ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Octyloxy)phenoxy]ethane-1-thiol is an organic compound with the molecular formula C18H30O3S It is characterized by the presence of an octyloxy group attached to a phenoxy ring, which is further connected to an ethane-1-thiol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Octyloxy)phenoxy]ethane-1-thiol typically involves the reaction of 4-(Octyloxy)phenol with ethylene oxide to form 2-[4-(Octyloxy)phenoxy]ethanol. This intermediate is then treated with thionyl chloride to yield this compound . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to ensure the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Octyloxy)phenoxy]ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Brominated or nitrated derivatives of the phenoxy ring.
Scientific Research Applications
2-[4-(Octyloxy)phenoxy]ethane-1-thiol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Octyloxy)phenoxy]ethane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. Additionally, the phenoxy ring may engage in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Butyloxy)phenoxy]ethane-1-thiol
- 2-[4-(Hexyloxy)phenoxy]ethane-1-thiol
- 2-[4-(Decyloxy)phenoxy]ethane-1-thiol
Uniqueness
2-[4-(Octyloxy)phenoxy]ethane-1-thiol is unique due to the length of its octyloxy chain, which can influence its solubility, reactivity, and interaction with biological targets. Compared to shorter or longer alkyl chains, the octyloxy group provides a balance between hydrophobicity and flexibility, making it suitable for various applications .
Properties
CAS No. |
649739-41-3 |
|---|---|
Molecular Formula |
C16H26O2S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-(4-octoxyphenoxy)ethanethiol |
InChI |
InChI=1S/C16H26O2S/c1-2-3-4-5-6-7-12-17-15-8-10-16(11-9-15)18-13-14-19/h8-11,19H,2-7,12-14H2,1H3 |
InChI Key |
YRHAFPHWTNCZKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)OCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{(1S)-2-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-1-methoxyethyl}benzene](/img/structure/B15168140.png)
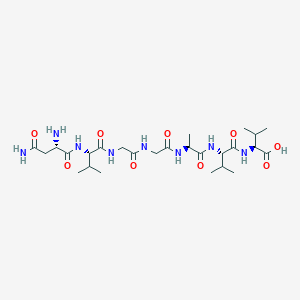
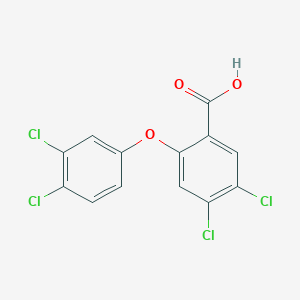

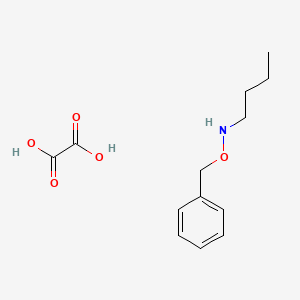


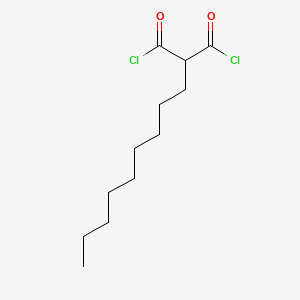
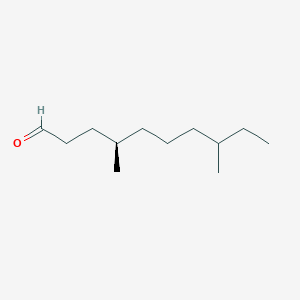
![N-([1,1'-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide](/img/structure/B15168199.png)
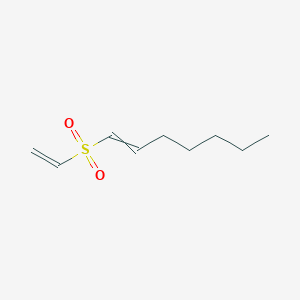
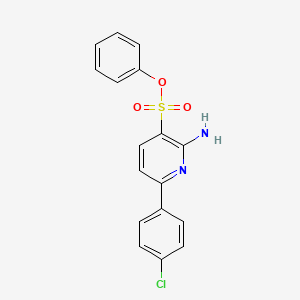
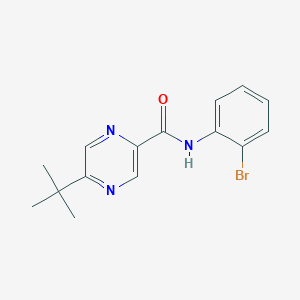
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B15168219.png)
